2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine
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Overview
Description
2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine is a complex organic compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine involves multiple steps, starting from basic organic compounds. The process typically includes:
Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring. Common reagents include chloroaniline and methylamine, which undergo cyclization under controlled conditions.
Introduction of Chloro Groups: Chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride, which introduce chloro groups at specific positions on the benzodiazepine ring.
Addition of Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, using thiol compounds under basic conditions.
Final Assembly: The final step involves the coupling of the benzodiazepine derivative with N,N-dimethylethanamine, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the use of high-purity reagents, precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the chloro groups, converting them to corresponding hydrocarbons. Reducing agents like lithium aluminum hydride are commonly used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro groups are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrocarbons.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels, resulting in hyperpolarization of neuronal membranes.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. The presence of the sulfanyl group, in particular, may influence its binding affinity and metabolic stability, making it a valuable compound for further research and development.
Properties
CAS No. |
82874-38-2 |
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Molecular Formula |
C20H23Cl2N3S |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C20H23Cl2N3S/c1-24(2)10-11-26-19-13-25(3)20(15-6-4-5-7-17(15)22)16-12-14(21)8-9-18(16)23-19/h4-9,12,20H,10-11,13H2,1-3H3 |
InChI Key |
HRCQJFNEZKBERH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=NC2=C(C1C3=CC=CC=C3Cl)C=C(C=C2)Cl)SCCN(C)C |
Origin of Product |
United States |
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